molecular formula C14H13ClN2O B8197928 5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride

5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B8197928
M. Wt: 260.72 g/mol
InChI Key: QBLIVQLITMDZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Catalyst Selection: Choosing an efficient catalyst for the cyclization and substitution steps.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize the efficiency of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the methoxy group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride is unique due to its specific substitution pattern and potential therapeutic applications. Its methoxyphenyl group and pyrrolo[2,3-c]pyridine core confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.ClH/c1-17-14-5-3-2-4-11(14)12-8-10-6-7-15-13(10)9-16-12;/h2-9,15H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLIVQLITMDZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C3C(=C2)C=CN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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